{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylcarbonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylcarbonyl and pyridine groups. The final step involves the attachment of the phenoxyacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl or pyridine moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism of action of {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features. The presence of the pyrrolidine ring, phenylcarbonyl group, and pyridine moiety provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H18N2O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H18N2O6/c27-19(28)14-32-18-10-8-17(9-11-18)26-21(16-7-4-12-25-13-16)20(23(30)24(26)31)22(29)15-5-2-1-3-6-15/h1-13,21,29H,14H2,(H,27,28)/b22-20- |
InChI Key |
JCVHFVYJOHEGSE-XDOYNYLZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.